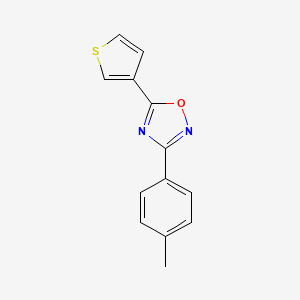

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole

Overview

Description

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. The Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis are typical and significant synthetic methods to thiophene derivatives . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, the interaction between elemental sulfur and sodium tert-butoxide enables a facile single-step protocol for the synthesis of thiophene derivatives from 1,3-diynes .Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, some thiophene derivatives exhibit fluorescence emissions characterized for the π-conjugated polythiophene .Scientific Research Applications

Anticancer Potential

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole derivatives have shown potential as anticancer agents. For example, a study identified a related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as an apoptosis inducer with activity against breast and colorectal cancer cell lines, leading to cell arrest and apoptosis induction (Zhang et al., 2005). Another study synthesized novel 1,3,4-oxadiazoles containing a 5-phenyl thiophene moiety and evaluated their anticancer properties, showing cytotoxicity against various cancer cell lines (Adimule et al., 2014).

Optoelectronic Properties

Several studies have explored the optoelectronic applications of thiophene-substituted 1,3,4-oxadiazoles. One study investigated the photophysical properties of such derivatives, suggesting their role in photonic, sensor, and optoelectronic devices (Naik et al., 2019). Another study focused on turn-off fluorescence of thiophene substituted 1,3,4-oxadiazoles for aniline sensing, indicating their potential in sensing applications (Naik et al., 2018).

Antimicrobial and Antifungal Properties

1,3,4-oxadiazole derivatives, including those with thiophene substituents, have been studied for their antimicrobial and antifungal properties. A synthesis of novel 1,3,4-oxadiazole derivatives revealed significant antibacterial and moderate antifungal activities (Chawla et al., 2010).

Corrosion Inhibition

The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid were studied, demonstrating their protective layer formation and mixed-type inhibition behavior (Ammal et al., 2018).

Nematocidal Activity

A study on 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed good nematocidal activity against certain nematodes, indicating potential in agricultural applications (Liu et al., 2022).

Safety and Hazards

Future Directions

The future directions in the study and application of thiophene derivatives are promising. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are also being explored for their potential in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Mechanism of Action

Target of Action

Thiophene-based analogs, which include this compound, have been studied extensively for their potential as biologically active compounds .

Mode of Action

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that they interact with multiple targets .

Biochemical Pathways

Thiophene derivatives are known to have a broad range of biological effects, implying that they may influence multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of thiophene derivatives, which include this compound, are of interest to medicinal chemists .

Result of Action

Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that they have multiple molecular and cellular targets .

Action Environment

The environmental stability of thiophene derivatives, which include this compound, is of interest to medicinal chemists .

properties

IUPAC Name |

3-(4-methylphenyl)-5-thiophen-3-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c1-9-2-4-10(5-3-9)12-14-13(16-15-12)11-6-7-17-8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMJIHNAJCTRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674978 | |

| Record name | 3-(4-Methylphenyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Thiophen-3-yl)-3-p-tolyl-1,2,4-oxadiazole | |

CAS RN |

1133116-13-8 | |

| Record name | 3-(4-Methylphenyl)-5-(3-thienyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-5-(thiophen-3-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid hydrochloride](/img/structure/B1373217.png)

![tert-butyl N-{[4-(cyclopropylamino)-3-methylphenyl]methyl}carbamate](/img/structure/B1373219.png)

![Benzyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1373221.png)